3-Methyl-2-(3,7,11-trimethyldodecyl) furan
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Overview
Description
3-Methyl-2-(3,7,11-trimethyldodecyl)furan is an organic compound with the molecular formula C20H36O. It belongs to the class of furans, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a long alkyl chain with multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(3,7,11-trimethyldodecyl)furan typically involves the alkylation of a furan ring. One common method is the Friedel-Crafts alkylation, where a furan derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3,7,11-trimethyldodecyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
3-Methyl-2-(3,7,11-trimethyldodecyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies of biological activity and interactions with enzymes or receptors.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-methyl-2-(3,7,11-trimethyldodecyl)furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various chemical interactions, while the long alkyl chain can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene: Similar in structure but contains a sulfur atom instead of oxygen.
3,7,11-Trimethyl-1-dodecanol: Contains a similar alkyl chain but lacks the furan ring.
Uniqueness
3-Methyl-2-(3,7,11-trimethyldodecyl)furan is unique due to the presence of both a furan ring and a long, branched alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H36O |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3-methyl-2-(3,7,11-trimethyldodecyl)furan |
InChI |
InChI=1S/C20H36O/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-20/h14-18H,6-13H2,1-5H3 |
InChI Key |
WBRZUNHKNNEMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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